molecular formula C17H20Cl3N3Zn B1671777 Basic Orange 14 CAS No. 10127-02-3

Basic Orange 14

Cat. No.: B1671777
CAS No.: 10127-02-3
M. Wt: 438.1 g/mol
InChI Key: VADJQOXWNSPOQA-UHFFFAOYSA-L
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Description

Basic Orange 14 is a complex organic compound belonging to the acridine family. Acridines are known for their diverse applications in various fields, including medicinal chemistry, due to their unique structural properties and biological activities.

Mechanism of Action

Target of Action

Basic Orange 14, also known as Acridine Orange hemi(zinc chloride) salt, primarily targets RNA polymerase . RNA polymerase is an enzyme that is responsible for synthesizing RNA from a DNA template, a process known as transcription. By targeting RNA polymerase, this compound can influence the synthesis of RNA, thereby affecting protein production within the cell.

Mode of Action

This compound acts as an inhibitor of RNA polymerase . It also serves as a cell-permeable metachromatic fluorescent dye that intercalates DNA and RNA . This means that it can insert itself between the base pairs in the DNA or RNA helix, which can disrupt the normal functioning of these molecules. The disruption of RNA synthesis can lead to changes in protein production, which can have various effects on cellular processes.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA/RNA synthesis pathway . By inhibiting RNA polymerase, this compound can disrupt the transcription process, which is the first step in gene expression. This can lead to downstream effects on protein synthesis, as the production of mRNA (the molecule that carries the information for protein synthesis from the DNA to the ribosomes) can be affected.

Result of Action

The primary result of this compound’s action is the disruption of RNA synthesis . This can lead to a decrease in protein production, which can affect various cellular processes. Additionally, as a fluorescent dye, this compound can be used to stain DNA and RNA, making it useful in various laboratory techniques, such as fluorescence microscopy and flow cytometry .

Biochemical Analysis

Biochemical Properties

Basic Orange 14 plays a significant role in biochemical reactions, particularly in the staining of nucleic acids. It interacts with DNA and RNA by intercalating between the base pairs, which allows it to fluoresce under UV light. This property makes it useful for detecting nucleic acids in agarose and polyacrylamide gels . Additionally, this compound acts as an inhibitor of RNA polymerase, affecting the transcription process . The compound’s interaction with nucleic acids is crucial for its application in cell cycle studies and the analysis of mitochondrial and lysosomal content .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It is known to stain apoptotic cells with dense, intense yellow-green fluorescence, while necrotic cells exhibit weakened or disappearing yellow fluorescence . This staining property is often used in combination with other dyes for dual staining to differentiate between apoptotic and necrotic cells . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Its ability to intercalate into DNA and RNA can lead to mutations, including reading frame shifts, deletions, or insertions, which can impact gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with nucleic acids and inhibition of RNA polymerase. By intercalating into DNA and RNA, this compound disrupts the normal structure of these molecules, leading to changes in gene expression and cellular function . The compound’s inhibition of RNA polymerase affects the transcription process, which can result in altered protein synthesis and cellular metabolism . Additionally, this compound’s fluorescent properties allow it to be used as a pH indicator, producing different colors under varying pH conditions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known to be stable under normal conditions but can degrade when exposed to strong oxidizing agents or moisture . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies. Its ability to intercalate into nucleic acids and inhibit RNA polymerase can lead to persistent changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is primarily used for staining and visualizing nucleic acids without causing significant toxicity . At high doses, this compound can exhibit toxic or adverse effects, including mutagenic and carcinogenic properties . Studies have shown that high doses of this compound can lead to dermal phototoxicity and other adverse effects in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to nucleic acid metabolism. The compound interacts with enzymes and cofactors involved in DNA and RNA synthesis, affecting metabolic flux and metabolite levels . Its inhibition of RNA polymerase can disrupt the normal metabolic processes, leading to changes in cellular metabolism and gene expression .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s cationic nature allows it to permeate cell membranes and accumulate in specific cellular compartments . This compound’s localization and accumulation within cells are influenced by its interactions with nucleic acids and other biomolecules .

Subcellular Localization

This compound exhibits specific subcellular localization, primarily targeting nucleic acids within the nucleus and other organelles. The compound’s ability to intercalate into DNA and RNA directs it to these compartments, where it exerts its effects on gene expression and cellular function . Additionally, this compound can be used to visualize lysosomal content and mitochondrial mass in living cells, providing insights into cellular processes and organelle function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Basic Orange 14 typically involves multi-step organic reactions. The process begins with the bromination of acridine to introduce the bromine atom at the 3-position. This is followed by the introduction of the dimethylamino butyl group at the 9-position through nucleophilic substitution. The methoxy group is then added at the 5-position using a suitable methoxylation reagent. Finally, the compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The reaction conditions would be optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Basic Orange 14 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium methoxide (NaOMe) and dimethyl sulfate ((CH₃O)₂SO₂) are used for methoxylation and methylation reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Basic Orange 14 has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its ability to intercalate with DNA.

    Medicine: Explored for its potential anticancer properties, as acridine derivatives are known to exhibit cytotoxic activity against cancer cells.

    Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.

    Proflavine: Another acridine derivative with antiseptic properties and used in biological staining.

    Amsacrine: An acridine derivative used as an antineoplastic agent in cancer treatment.

Uniqueness

Basic Orange 14 is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the bromine atom, dimethylamino butyl group, and methoxy group differentiates it from other acridine derivatives, potentially enhancing its efficacy and specificity in various applications.

Properties

CAS No.

10127-02-3

Molecular Formula

C17H20Cl3N3Zn

Molecular Weight

438.1 g/mol

IUPAC Name

dichlorozinc;3-N,3-N,6-N,6-N-tetramethylacridine-3,6-diamine;hydrochloride

InChI

InChI=1S/C17H19N3.3ClH.Zn/c1-19(2)14-7-5-12-9-13-6-8-15(20(3)4)11-17(13)18-16(12)10-14;;;;/h5-11H,1-4H3;3*1H;/q;;;;+2/p-2

InChI Key

VADJQOXWNSPOQA-UHFFFAOYSA-L

SMILES

CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N(C)C.Cl.[Cl-].[Cl-].[Zn+2]

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N(C)C.Cl.Cl[Zn]Cl

Appearance

Solid powder

10127-02-3

Pictograms

Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

10127-02-3
5464-59-5

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

C 325
C-325

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Basic Orange 14 exhibits a strong affinity for both DNA and RNA. [] Its interaction with nucleic acids is based on intercalation between base pairs and electrostatic interactions with the negatively charged phosphate backbone. This interaction leads to enhanced fluorescence, allowing for visualization of nucleic acids in various biological applications, such as detecting viral infection in cells. []

A: Yes, a novel dyeing method for polypropylene (PP) fibers utilizing this compound has been developed. [] The method involves reducing this compound to its leuco form using a reducing agent in an alkaline solution. This reduction enhances the dye's permeability and affinity for the PP fibers. [] Subsequent oxidation of the adsorbed leuco form restores the dye's color, resulting in dyed PP fibers. []

A: Modifying the silica surface with N‐2‐(aminoethyl)‐3‐aminopropyltrimethoxysilane significantly alters the electrokinetic properties of the silica, impacting the adsorption of this compound. [] This modification introduces positively charged amino groups on the silica surface, enhancing the adsorption of negatively charged dyes like C.I. Mordant Red 3 while reducing the adsorption of positively charged dyes like this compound. []

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